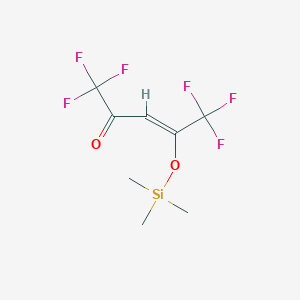

2-Trimethylsiloxy-1,1,1,5,5,5-hexafluoropent-2-ene-4-one

Description

2-Trimethylsiloxy-1,1,1,5,5,5-hexafluoropent-2-ene-4-one (CAS: 75108-40-6) is a fluorinated organosilicon compound characterized by a ketone group, a trimethylsiloxy (TMS-O) substituent, and six fluorine atoms symmetrically distributed across the 1,1,1,5,5,5 positions of a pentene backbone. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly as a fluorinated building block for pharmaceuticals, agrochemicals, and advanced materials. Its synthesis typically involves silylation of fluorinated diketones or selective fluorination of siloxy precursors . Commercial availability through suppliers like Gelest (product code SIT8571.5) and others (e.g., BOC Sciences, Alfa Chemistry) underscores its industrial relevance .

Properties

IUPAC Name |

(Z)-1,1,1,5,5,5-hexafluoro-4-trimethylsilyloxypent-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F6O2Si/c1-17(2,3)16-6(8(12,13)14)4-5(15)7(9,10)11/h4H,1-3H3/b6-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDRURCPUBSLNQ-XQRVVYSFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=CC(=O)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)O/C(=C\C(=O)C(F)(F)F)/C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F6O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trimethylsiloxy-1,1,1,5,5,5-hexafluoropent-2-ene-4-one typically involves the reaction of hexafluoroacetone with trimethylsilyl enol ethers. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Trimethylsiloxy-1,1,1,5,5,5-hexafluoropent-2-ene-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

Substitution: The silicon and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-Trimethylsiloxy-1,1,1,5,5,5-hexafluoropent-2-ene-4-one has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-Trimethylsiloxy-1,1,1,5,5,5-hexafluoropent-2-ene-4-one involves its interaction with various molecular targets. The silicon and fluorine atoms in the compound play a crucial role in its reactivity and interactions. The pathways involved in its mechanism of action are still under investigation, but it is known to participate in various chemical reactions due to its unique structure .

Comparison with Similar Compounds

Key Observations :

- Fluorination Impact: The hexafluoro substituents in 75108-40-6 enhance electron-withdrawing effects compared to non-fluorinated analogs like SIT8572.0. This increases electrophilicity at the ketone group, facilitating nucleophilic additions or cycloadditions in synthetic pathways .

- Thermal Stability: Fluorinated analogs generally exhibit higher thermal stability than non-fluorinated counterparts, as fluorine’s strong C-F bonds resist degradation under harsh conditions .

Physicochemical Properties

While experimental data (e.g., melting points, solubility) are scarce in the provided sources, inferences can be drawn:

- Polarity : The hexafluoro-TMS-O structure increases polarity compared to SIT8572.0, likely improving solubility in polar aprotic solvents (e.g., acetonitrile, DMF).

- Volatility: The TMS-O group reduces volatility relative to non-silylated fluoroketones, making the compound easier to handle in solution-phase reactions .

Biological Activity

Overview

2-Trimethylsiloxy-1,1,1,5,5,5-hexafluoropent-2-ene-4-one (CAS No. 75108-40-6) is a fluorinated compound characterized by its unique molecular structure, which includes silicon and fluorine atoms. This compound has garnered attention for its potential biological activities and applications in various fields, including organic synthesis and medicinal chemistry. Its chemical formula is C8H10F6O2Si, and it is notable for its reactivity due to the presence of multiple functional groups.

Molecular Structure

The compound's structure can be represented as follows:

Synthesis Methods

The synthesis typically involves the reaction of hexafluoroacetone with trimethylsilyl enol ethers under controlled conditions to yield the desired product. The process often requires anhydrous solvents and an inert atmosphere to minimize side reactions .

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The silicon and fluorine atoms play crucial roles in its chemical reactivity and biological interactions. While specific pathways are still under investigation, preliminary studies suggest potential effects on cellular processes.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on fluorinated compounds have shown effectiveness against various bacterial strains and fungi. The unique structure of this compound may contribute to similar antimicrobial activities .

Phytotoxicity

There is growing interest in the phytotoxic potential of this compound. Similar fluorinated compounds have demonstrated herbicidal properties by inhibiting seedling growth and affecting plant metabolism. Research into structurally related compounds has shown that modifications can enhance or diminish biological activity .

Study 2: Phytotoxic Assessment

In a phytotoxicity assay involving various nonenolides derived from fungi like Stagonospora cirsii, it was found that structural modifications significantly influenced activity. The study highlighted that compounds with specific functional groups exhibited enhanced phytotoxicity compared to their analogs.

| Compound | Phytotoxicity Rating (Scale 1-10) |

|---|---|

| Stagonolide A | 8 |

| Stagonolide B | 6 |

| 2-Trial | Pending |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.